4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1-(2-Methylbenzyl)-1H-pyrazole: A structurally similar compound with slight variations in its chemical properties.
Uniqueness
4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a benzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-7-10(2)12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
BAJSSBBBNCUZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
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